Ser-Gln-Asn-Tyr-Pro-Ile-Val
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Overview
Description
Ser-Gln-Asn-Tyr-Pro-Ile-Val: is a heptapeptide with the sequence of seven amino acids: serine, glutamine, asparagine, tyrosine, proline, isoleucine, and valine. This compound is known for its role as a substrate for HIV-1 protease, making it significant in the study of HIV and related biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ser-Gln-Asn-Tyr-Pro-Ile-Val typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Ser-Gln-Asn-Tyr-Pro-Ile-Val can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water.
Oxidation: Oxidative modifications, particularly at the tyrosine residue.
Reduction: Reduction of disulfide bonds if present in a modified form.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products Formed:
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Modified peptides with oxidized tyrosine residues.
Reduction: Reduced peptides with intact disulfide bonds.
Scientific Research Applications
Ser-Gln-Asn-Tyr-Pro-Ile-Val has several applications in scientific research:
Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.
Biology: Serves as a substrate for HIV-1 protease, aiding in the study of HIV replication and protease inhibitors.
Medicine: Potential use in developing antiviral drugs targeting HIV-1 protease.
Industry: Utilized in the production of peptide-based assays and diagnostic tools
Mechanism of Action
The primary mechanism of action for Ser-Gln-Asn-Tyr-Pro-Ile-Val involves its role as a substrate for HIV-1 protease. The protease cleaves the peptide at specific sites, which is crucial for the maturation of the HIV virus. This cleavage process is essential for the virus’s ability to replicate and infect host cells. The peptide’s interaction with the protease provides insights into the enzyme’s function and aids in the development of protease inhibitors .
Comparison with Similar Compounds
Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide: Another peptide used as a substrate in HIV-1 protease assays.
DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS: A modified peptide used for continuous measurement of HIV-1 protease activity.
H-Ser-Gln-Asn-Tyr-Pro-Ile-Val-OH: A similar heptapeptide with slight variations in sequence and usage.
Uniqueness: Ser-Gln-Asn-Tyr-Pro-Ile-Val is unique due to its specific sequence, which makes it an efficient substrate for HIV-1 protease. This specificity allows for detailed studies of the protease’s activity and the development of targeted inhibitors .
Properties
Molecular Formula |
C37H57N9O12 |
---|---|
Molecular Weight |
819.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C37H57N9O12/c1-5-19(4)30(35(55)44-29(18(2)3)37(57)58)45-34(54)26-7-6-14-46(26)36(56)25(15-20-8-10-21(48)11-9-20)43-33(53)24(16-28(40)50)42-32(52)23(12-13-27(39)49)41-31(51)22(38)17-47/h8-11,18-19,22-26,29-30,47-48H,5-7,12-17,38H2,1-4H3,(H2,39,49)(H2,40,50)(H,41,51)(H,42,52)(H,43,53)(H,44,55)(H,45,54)(H,57,58)/t19-,22-,23-,24-,25-,26-,29-,30-/m0/s1 |
InChI Key |
XMQYBJNICRKTBW-IWNAKFCDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N |
Origin of Product |
United States |
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